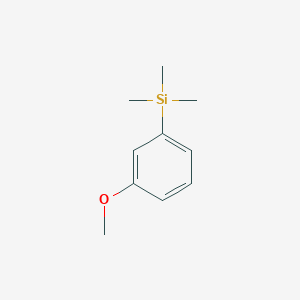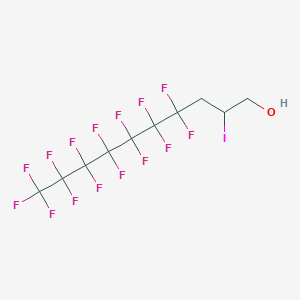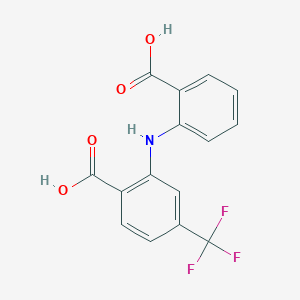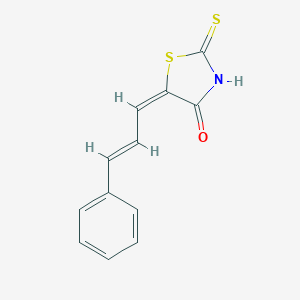
5-Cinnamylidenerhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cinnamylidenerhodanine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of rhodanine, a five-membered heterocyclic compound that is widely used in organic synthesis. 5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-Cinnamylidenerhodanine is not yet fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Effets Biochimiques Et Physiologiques
5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. The compound has also been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Cinnamylidenerhodanine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Cinnamylidenerhodanine is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 5-Cinnamylidenerhodanine is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research of 5-Cinnamylidenerhodanine. One potential area of research is the development of new antimicrobial agents based on the structure of 5-Cinnamylidenerhodanine. Another potential area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Cinnamylidenerhodanine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 5-Cinnamylidenerhodanine is a promising compound that exhibits various biochemical and physiological effects. Its ease of synthesis and versatility make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-Cinnamylidenerhodanine can be achieved through a simple reaction between rhodanine and cinnamaldehyde. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction yields a yellow crystalline solid that is purified through recrystallization.
Applications De Recherche Scientifique
5-Cinnamylidenerhodanine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
15328-87-7 |
|---|---|
Nom du produit |
5-Cinnamylidenerhodanine |
Formule moléculaire |
C12H9NOS2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9NOS2/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8+ |
Clé InChI |
FPSVMWLWFSURME-DAAQNPAKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)S2 |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
Autres numéros CAS |
15328-87-7 |
Synonymes |
4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



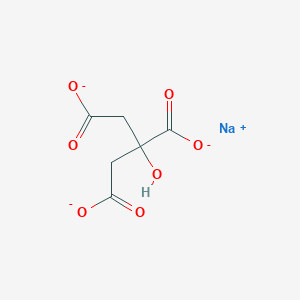
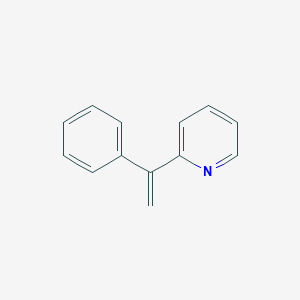
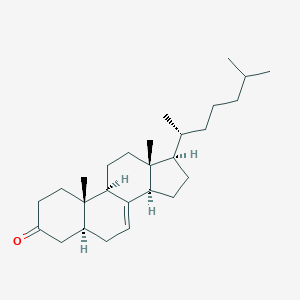
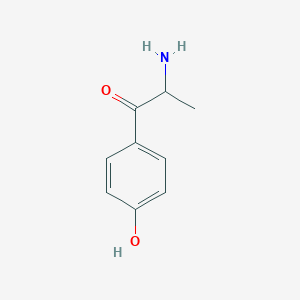
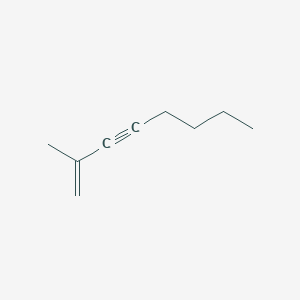
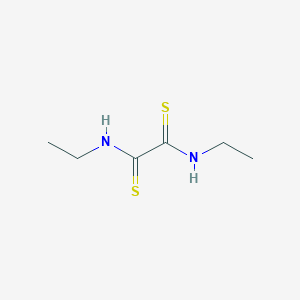
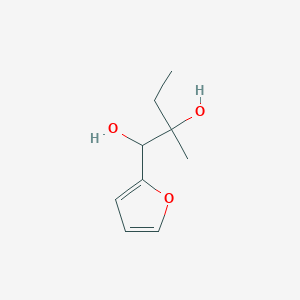
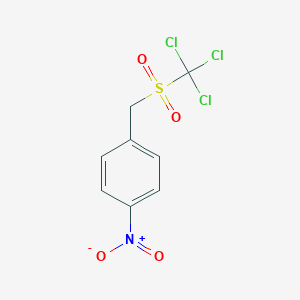
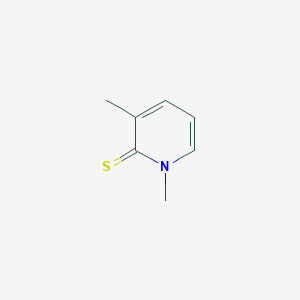
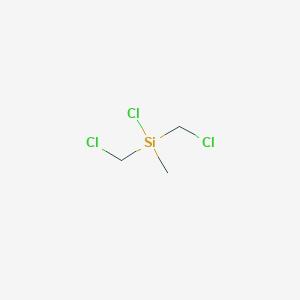
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
